6-(Naphthalen-2-yloxy)pyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-naphthalen-2-yloxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMGQSEKKURHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine, a key building block in medicinal chemistry and materials science. The primary synthetic strategy focuses on a nucleophilic aromatic substitution (SNAr) reaction, leveraging the inherent reactivity of the 6-chloropyridin-3-amine scaffold. This document delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and discusses critical aspects of reaction setup, monitoring, work-up, and purification. Furthermore, this guide includes a thorough discussion on the characterization of the target molecule and essential safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
6-(Naphthalen-2-yloxy)pyridin-3-amine is a heteroaromatic compound that incorporates both a pyridine and a naphthalene moiety. This unique structural combination makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the amino group on the pyridine ring allows for further functionalization, making it a versatile scaffold in drug discovery programs.
The synthesis of this target molecule can be approached through several established synthetic methodologies. The most direct and efficient route, and the focus of this guide, is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridin-3-amine and naphthalen-2-ol. This approach is favored due to the high reactivity of the starting chloropyridine, which is activated towards nucleophilic attack by the ring nitrogen.[1]
Alternative strategies, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions, represent viable, albeit potentially more complex, pathways to the target molecule.[2] The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research program.
This guide will provide a detailed exposition of the SNAr approach, offering a robust and reproducible protocol for the synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine.
Reaction Mechanism and Rationale
The core of the proposed synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The key to the success of this reaction lies in the electronic properties of the 6-chloropyridin-3-amine substrate. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.[1]
The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile, the naphthoxide ion (generated in situ from naphthalen-2-ol and a base), attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyridine ring and is particularly well-stabilized by the ortho-nitrogen atom.[1]
In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, 6-(naphthalen-2-yloxy)pyridin-3-amine.
Caption: Generalized workflow of the SNAr mechanism.
Detailed Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |
| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 5350-93-6 | Major Supplier | >98% |
| Naphthalen-2-ol | C₁₀H₈O | 144.17 | 135-19-3 | Major Supplier | >99% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Major Supplier | 60% |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Major Supplier | >99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Major Supplier | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Major Supplier | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house | N/A |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Major Supplier | Anhydrous |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen/Argon inlet
-
Addition funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Preparation of Sodium Naphthoxide:
-
To a dry three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
-
Add anhydrous DMF (50 mL) to the flask to suspend the sodium hydride.
-
In a separate flask, dissolve naphthalen-2-ol (1.44 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (20 mL).
-
Slowly add the naphthalen-2-ol solution to the sodium hydride suspension at room temperature using an addition funnel over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium naphthoxide.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 6-chloropyridin-3-amine (1.29 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (20 mL).
-
Add the 6-chloropyridin-3-amine solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
The reaction is complete when the starting 6-chloropyridin-3-amine is no longer visible by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Cautiously quench the reaction by the slow, dropwise addition of water (50 mL). Caution: Unreacted sodium hydride will react vigorously with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 6-(naphthalen-2-yloxy)pyridin-3-amine as a solid.
-
Characterization
As no published spectroscopic data for 6-(naphthalen-2-yloxy)pyridin-3-amine is readily available, the following are expected characterization data based on its structure:
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):
-
Signals corresponding to the protons of the naphthalene ring system (typically in the range of δ 7.2-8.0 ppm).
-
Signals for the protons on the pyridine ring. The proton at the 2-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.
-
A broad singlet corresponding to the amino (-NH₂) protons.
-
-
¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):
-
Signals for the ten carbon atoms of the naphthalene ring.
-
Signals for the five carbon atoms of the pyridine ring. The carbon attached to the oxygen will be shifted downfield.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.[3]
-
C-O-C stretching vibrations for the aryl ether linkage.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₅H₁₂N₂O, MW = 236.27 g/mol ).
-
Safety and Handling
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dimethylformamide (DMF): DMF is a combustible liquid and is a suspected carcinogen and teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.
-
6-Chloropyridin-3-amine and Naphthalen-2-ol: These compounds may be harmful if swallowed or in contact with skin. Handle with appropriate PPE.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.
Conclusion
The synthesis of 6-(naphthalen-2-yloxy)pyridin-3-amine via a nucleophilic aromatic substitution reaction is a robust and efficient method. The protocol detailed in this guide provides a clear and reproducible pathway to this valuable synthetic intermediate. Careful attention to anhydrous conditions and inert atmosphere techniques is crucial for achieving high yields. The provided framework for characterization will aid in confirming the identity and purity of the final product. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for various applications.
References
-
Wei, H.-X., & Zhu, J. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1839. [Link]
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E.-G. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]
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Wei, H.-X., & Zhu, J. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o1839. [Link]
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Lee, Y. C., Kakehi, K., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 245–251. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Schröder, C., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
- EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-310. [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]
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NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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de la Moya, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3169. [Link]
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Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1818. [Link]
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Behenna, D. C., & Stoltz, B. M. (2009). Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives. Journal of the American Chemical Society, 131(20), 6965–6967. [Link]
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Al-Zahrani, A. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5123. [Link]
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Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o56. [Link]
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Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(43), 12596–12607. [Link]
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Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o56. [Link]
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Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779. [Link]
-
Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-(Naphthalen-2-yloxy)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Naphthalen-2-yloxy)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data in public literature, this document outlines the predicted properties based on its chemical structure and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating and are grounded in established standards, providing researchers, scientists, and drug development professionals with the necessary tools to characterize this and structurally similar molecules. The interplay between properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) is discussed in the context of their profound impact on the developability of a compound as a therapeutic agent.
Introduction
6-(Naphthalen-2-yloxy)pyridin-3-amine is a unique molecular scaffold combining three key pharmacophores: a basic aminopyridine ring, a flexible ether linkage, and a bulky, lipophilic naphthalene moiety. Aminopyridine derivatives are a privileged class of compounds in medicinal chemistry, known for their diverse biological activities and their ability to form key interactions with various enzymes and receptors.[1][2] The naphthalene group significantly influences the compound's lipophilicity and potential for π-π stacking interactions, while the aminopyridine core governs its acid-base properties and hydrogen bonding capabilities.[3]
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties—including melting point, solubility, pKa, and LogP—dictate everything from formulation strategies and dosage forms to absorption, distribution, metabolism, and excretion (ADME) profiles. Poor aqueous solubility, for instance, is a primary reason for the failure of promising drug candidates in preclinical and clinical trials.[4][5] This guide serves as both a predictive profile of 6-(Naphthalen-2-yloxy)pyridin-3-amine and a practical manual for its empirical characterization.
Compound Profile and Predicted Properties
A foundational analysis begins with the compound's basic structural and predicted physicochemical attributes. These computational predictions offer a valuable baseline prior to undertaking empirical studies.
Chemical Structure:
Figure 1: Chemical structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine
| Identifier | Value | Source |
| IUPAC Name | 6-(Naphthalen-2-yloxy)pyridin-3-amine | N/A |
| Molecular Formula | C₁₅H₁₂N₂O | N/A |
| Molecular Weight | 236.27 g/mol | N/A |
| CAS Number | 1194553-26-5 | N/A |
| Predicted XLogP3 | 3.5 | PubChem |
| Predicted pKa (Basic) | 4.5 - 5.5 (for the aminopyridine nitrogen) | N/A (Estimated) |
| Hydrogen Bond Donors | 1 (amine group) | PubChem |
| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, ether oxygen, amine nitrogen) | PubChem |
| Rotatable Bonds | 2 | PubChem |
Note: Predicted values are derived from computational algorithms (e.g., XLogP3 via PubChem) and estimations based on structurally similar compounds.[6][7] They require experimental verification.
Experimental Determination of Physicochemical Properties
The following sections detail the standardized, step-by-step protocols for determining the key physicochemical properties of 6-(Naphthalen-2-yloxy)pyridin-3-amine. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Thermal Analysis: Melting Point and Purity Estimation
The melting point is a critical indicator of a compound's purity and lattice energy. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting temperature but also the heat of fusion and an estimation of purity.[8][9]
Causality: A sharp, well-defined melting peak indicates a highly pure crystalline substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting endotherm.[10] The Van't Hoff equation can be applied to the shape of the melting peak to quantify the mole fraction of impurities.[9]
Detailed Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) across the expected temperature range.[11]
-
Sample Preparation: Accurately weigh 2-3 mg of 6-(Naphthalen-2-yloxy)pyridin-3-amine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
DSC Program:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the expected melting point at a rate of 10 °C/min. A slower heating rate (e.g., 2 °C/min) can be used for higher-resolution purity analysis.[9]
-
Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which is reported as the melting point (Tm).[10]
-
Integrate the peak area to calculate the heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation.
-
Workflow for Physicochemical Characterization
Caption: Overall workflow for the physicochemical characterization of a new chemical entity.
Aqueous Solubility Determination
Aqueous solubility is arguably one of the most important physicochemical properties for drug candidates, as it directly impacts bioavailability.[4] The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability for sparingly soluble compounds.[5]
Causality: This method ensures that a true equilibrium is reached between the undissolved solid compound and the saturated solution. By measuring the concentration of the compound in the supernatant, one obtains the thermodynamic solubility, which is the most relevant value for predicting in vivo dissolution.[12]
Detailed Protocol for Shake-Flask Solubility:
-
System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Add an excess amount of 6-(Naphthalen-2-yloxy)pyridin-3-amine to each buffer solution in a glass vial. The presence of undissolved solid must be visible throughout the experiment.[12]
-
Incubation: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After incubation, allow the vials to stand undisturbed for a short period. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[13]
-
Validation: The reliability of the method is confirmed by ensuring the purity of the starting material and the reproducibility of the analytical measurement.[12]
Acid Dissociation Constant (pKa) Determination
The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For 6-(Naphthalen-2-yloxy)pyridin-3-amine, the primary basic center is the aminopyridine moiety. Potentiometric titration is a highly precise and standard method for pKa determination.[14][15]
Causality: The pKa governs the charge state of a molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor binding interactions.[16] By titrating the compound with a strong acid or base and monitoring the pH, an inflection point in the titration curve reveals the pKa.[17]
Detailed Protocol for Potentiometric Titration:
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[18]
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode into the solution.[18]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments using an automated titrator. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, the equivalence point is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).[17]
-
Self-Validation: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to confirm the accuracy of the electrode and titrant concentration. Carbonate-free solutions should be used to avoid errors, especially when titrating with a base.[14]
Ionization States of 6-(Naphthalen-2-yloxy)pyridin-3-amine
Caption: Relationship between pH, pKa, and the ionization state of the molecule.
Lipophilicity (LogP) Determination
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and ADME properties.[19] The shake-flask method using an n-octanol/water system is the benchmark for LogP determination.[20][21]
Causality: This experiment directly measures the equilibrium distribution of the compound between two immiscible phases that mimic the lipid and aqueous environments in the body. The resulting ratio is a direct, empirical measure of lipophilicity.[22]
Detailed Protocol for Shake-Flask LogP:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the aqueous phase buffered to a pH where the compound is predominantly in its neutral, un-ionized form (e.g., pH > pKa + 2).
-
Partitioning: Prepare a stock solution of the compound in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a glass vial.
-
Equilibration: Seal the vial and shake it gently for several hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[20]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Trustworthiness: The method is validated by ensuring mass balance (the total amount of compound recovered from both phases should equal the initial amount) and by running replicates. The use of pre-saturated solvents is critical for accurate results.[20]
Spectroscopic Profile
A complete spectroscopic profile is essential for structural confirmation and serves as a reference for future studies.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition (molecular formula).
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. For this molecule, characteristic peaks would include N-H stretches for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretches (1200-1350 cm⁻¹ for aromatic amines), and C-O stretches for the ether linkage.[23]
-
UV-Vis Spectroscopy: This technique provides information about the chromophores in the molecule. The presence of the naphthalene and pyridine rings will result in characteristic absorption bands in the UV region.[24]
Data Summary and Interpretation
The experimentally determined physicochemical data should be consolidated for a clear overview.
| Property | Methodology | Experimental Value | Implication for Drug Development |
| Melting Point (Tm) | DSC | (To be determined) | High Tm suggests strong crystal lattice energy, which can negatively impact solubility. |
| Aqueous Solubility | Shake-Flask | (To be determined) | Low solubility (<10 µg/mL) may lead to poor oral absorption and require formulation strategies for enhancement.[4] |
| pKa | Potentiometric Titration | (To be determined) | Defines the charge state across physiological pH range, affecting solubility, permeability, and potential for salt formation. |
| LogP | Shake-Flask | (To be determined) | High LogP (>3) suggests good membrane permeability but may also lead to poor solubility, high metabolic clearance, and potential toxicity. |
Interpretation: The predicted high LogP of ~3.5 suggests that 6-(Naphthalen-2-yloxy)pyridin-3-amine is a lipophilic molecule, which is favorable for crossing cell membranes. However, this high lipophilicity often correlates with low aqueous solubility. The basic pKa of the aminopyridine group offers a strategic advantage: at the low pH of the stomach, the compound will be protonated and likely more soluble, aiding dissolution. As it moves to the higher pH of the intestine, it will convert to the neutral, more permeable form required for absorption. This pH-dependent solubility and permeability profile is a critical consideration for oral drug development.
Conclusion
This technical guide establishes a framework for the comprehensive physicochemical characterization of 6-(Naphthalen-2-yloxy)pyridin-3-amine. While computational tools provide a valuable starting point, the detailed experimental protocols outlined herein are essential for generating the robust and reliable data required for informed decision-making in research and drug development. The interplay of its structural features—a basic amine, a lipophilic naphthyl group, and an ether linkage—creates a complex but predictable physicochemical profile. The empirical determination of its thermal properties, solubility, pKa, and LogP will be paramount in unlocking its potential as a lead compound for therapeutic applications.
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An In-Depth Technical Guide to 6-(Naphthalen-2-yloxy)pyridin-3-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of the novel heterocyclic compound, 6-(Naphthalen-2-yloxy)pyridin-3-amine. Due to the limited availability of direct literature on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to propose a robust synthetic pathway, outline a thorough characterization workflow, and explore its potential as a pharmacologically active agent. By combining the structural motifs of an aminopyridine and a naphthalenyloxy group, this compound emerges as a promising scaffold for drug discovery, particularly in oncology, neurology, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with significant therapeutic promise.
Introduction: A Strategic Molecular Design
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its nitrogen atom imparts basicity and polarity, often enhancing pharmacokinetic properties and enabling critical interactions with biological targets.[1] Aminopyridines, in particular, are a well-established class of compounds known for a vast array of biological activities, most notably as blockers of voltage-gated potassium channels.[2]
The naphthalene moiety is another privileged structure in drug discovery, recognized for its broad spectrum of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3] The planar, aromatic system of naphthalene allows for significant interaction with cellular proteins and can contribute to the cytotoxic nature of its metabolites.[4]
The strategic fusion of these two pharmacophores through an ether linkage in 6-(Naphthalen-2-yloxy)pyridin-3-amine creates a novel molecular architecture with intriguing potential. This guide will provide a detailed exploration of this compound, from its synthesis to its potential applications, offering a foundational resource for its further investigation.
Proposed Synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine
The synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine can be approached through several established methods for the formation of aryl ethers. Given the electronic properties of the starting materials, two primary strategies are proposed: a copper-catalyzed Ullmann condensation and a direct Nucleophilic Aromatic Substitution (SNAr).
Rationale for the Proposed Synthetic Pathway
The chosen precursor, 6-chloropyridin-3-amine, is particularly well-suited for this synthesis. The chlorine atom at the 6-position is activated towards nucleophilic attack due to its ortho relationship to the electron-withdrawing pyridine nitrogen. This positioning effectively stabilizes the negative charge in the Meisenheimer intermediate that forms during the substitution reaction, thereby facilitating the displacement of the chloride by the nucleophile.[5]
Proposed Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, utilizing a copper catalyst to couple an aryl halide with an alcohol.[6]
Caption: Proposed Ullmann condensation route for the synthesis of 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Detailed Experimental Protocol (Proposed)
Materials:
-
6-Chloropyridin-3-amine
-
2-Naphthol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 6-chloropyridin-3-amine (1.0 eq), 2-naphthol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Under a positive flow of nitrogen, add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties and Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Characterization Workflow
Caption: A comprehensive workflow for the characterization and purity assessment of the target compound.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the protons on both the pyridine and naphthalene rings.
-
Pyridyl Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns.
-
Naphthyl Protons: A complex multiplet system in the aromatic region (δ 7.2-8.0 ppm) corresponding to the seven protons of the naphthalene ring.
-
Amine Protons: A broad singlet (δ 5.0-6.0 ppm) corresponding to the -NH₂ group.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Pyridyl Carbons: Signals for the five pyridine carbons, with the carbon bearing the ether linkage shifted downfield (δ ~160-165 ppm).
-
Naphthyl Carbons: Ten distinct signals for the naphthalene carbons in the aromatic region (δ 110-140 ppm).
-
-
FT-IR (ATR):
-
Mass Spectrometry (ESI+):
-
Molecular Ion Peak: A prominent peak at m/z = 237.10 [M+H]⁺.
-
Fragmentation Pattern: Aromatic ethers typically show a strong molecular ion peak. Fragmentation may involve cleavage of the ether bond.[9]
-
Potential Biological Activity and Therapeutic Applications
The hybrid structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine suggests a rich pharmacological potential, drawing from the established activities of its constituent moieties.
Inferred Mechanisms of Action
-
Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[1] The naphthalenyloxy group can occupy hydrophobic pockets within the ATP-binding site.
-
Ion Channel Modulation: Aminopyridines are well-known blockers of potassium channels. This activity is relevant for the treatment of various neurological disorders.[10]
-
DNA Intercalation: The planar naphthalene system suggests a potential for DNA intercalation, a mechanism of action for many anticancer agents.[11]
Potential Therapeutic Areas
-
Oncology: Given the potential for kinase inhibition and DNA intercalation, this compound could be investigated as an anticancer agent.
-
Neurodegenerative Diseases: The aminopyridine moiety suggests potential applications in neurological conditions where ion channel modulation is a therapeutic strategy.
-
Infectious Diseases: Both pyridine and naphthalene derivatives have shown antimicrobial and antiparasitic activities.[1][11] This compound could be a lead for the development of new anti-infective agents.
Conclusion
While direct experimental data on 6-(Naphthalen-2-yloxy)pyridin-3-amine is not yet prevalent in the scientific literature, this in-depth technical guide provides a strong foundation for its synthesis and characterization based on established chemical principles. The proposed synthetic route via Ullmann condensation is robust and well-precedented. The outlined characterization workflow will ensure the unambiguous identification and purity assessment of the synthesized compound. The combination of the biologically active aminopyridine and naphthalenyloxy scaffolds makes this molecule a highly attractive candidate for further investigation in drug discovery programs. This guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this promising new chemical entity.
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Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]
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Whitepaper: A Structural Investigation of 6-(Naphthalen-2-yloxy)pyridin-3-amine: A Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis
Abstract
The confluence of pyridine and naphthalene moieties in a single molecular framework presents a compelling scaffold for investigation in medicinal chemistry and materials science. 6-(Naphthalen-2-yloxy)pyridin-3-amine is one such molecule of interest, combining the hydrogen bonding capabilities of an aminopyridine with the extensive aromatic system of a naphthalene ether. Understanding the precise three-dimensional arrangement and intermolecular interactions of this compound in the solid state is paramount for predicting its physicochemical properties, guiding the design of derivatives, and understanding its potential as a therapeutic agent. As of the date of this publication, the crystal structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine has not been reported in the Cambridge Structural Database (CSD) or other public repositories. This guide, therefore, serves as a comprehensive technical roadmap for researchers, outlining a robust methodology for its synthesis, single-crystal growth, and definitive structural elucidation via X-ray crystallography. The protocols and predictive analyses herein are grounded in established chemical principles and data from structurally analogous compounds, providing a self-validating framework for the successful characterization of this and similar novel molecules.
Introduction: The Rationale for Structural Elucidation
The aminopyridine functional group is a cornerstone in medicinal chemistry, valued for its ability to act as a versatile hydrogen bond donor and acceptor. The molecular structure of 3-aminopyridine (3-AP) itself is planar and possesses unshared electron pairs on both the pyridine and amino nitrogen atoms, allowing it to function as a bidentate ligand in coordination chemistry[1]. When incorporated into larger molecules, these features are critical for specific, high-affinity interactions with biological targets such as protein kinases. The design of kinase inhibitors, for example, often relies on forming key hydrogen bonds with the protein's hinge region[2].
The naphthalene moiety, a bicyclic aromatic system, introduces significant steric bulk and a large, electron-rich surface area. This facilitates π-π stacking interactions and can enhance binding through hydrophobic effects. The ether linkage provides rotational flexibility, allowing the two ring systems to adopt various conformations. The precise interplay between the hydrogen-bonding aminopyridine and the sterically influential naphthalene ether dictates the molecule's overall shape, crystal packing, and, consequently, its properties like solubility, stability, and bioavailability.
Determining the single-crystal X-ray structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine is therefore not merely an academic exercise. It provides indisputable data on:
-
Molecular Geometry: Definitive bond lengths, bond angles, and the crucial dihedral angle between the pyridine and naphthalene ring systems.
-
Intermolecular Interactions: The specific hydrogen bonding motifs (e.g., N-H···N or N-H···O), π-stacking arrangements, and other van der Waals forces that govern the supramolecular assembly.
-
Conformational Preferences: The molecule's preferred shape in the solid state, which serves as a low-energy model for computational docking and drug design studies.
This guide provides the necessary theoretical and practical framework to achieve this goal.
Synthesis and Purification
A plausible and efficient synthesis of the target compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common strategy involves the displacement of a leaving group on the pyridine ring by the naphthoxide anion.
Proposed Synthetic Protocol
Reaction: 6-chloropyridin-3-amine with 2-naphthol.
-
Preparation of Sodium Naphthoxide:
-
To a stirred solution of 2-naphthol (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Causality: The strong base (NaH) deprotonates the hydroxyl group of 2-naphthol to form the highly nucleophilic sodium 2-naphthoxide in situ. DMF is a suitable polar aprotic solvent that effectively solvates the cation without interfering with the nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen gas evolution ceases.
-
-
Nucleophilic Substitution:
-
Add 6-chloropyridin-3-amine (1.0 equivalent) to the solution of sodium 2-naphthoxide.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: The electron-withdrawing nature of the pyridine nitrogen activates the chlorine at the 6-position for nucleophilic displacement by the naphthoxide. Elevated temperature is required to overcome the activation energy of the SNAr reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(Naphthalen-2-yloxy)pyridin-3-amine as a pure solid.
-
Single-Crystal Growth: The Gateway to Diffraction
Obtaining high-quality single crystals is the most critical and often most challenging step. The choice of solvent and technique is paramount. For a molecule like 6-(Naphthalen-2-yloxy)pyridin-3-amine, which possesses both polar (amine) and nonpolar (naphthalene) characteristics, a range of solvents should be screened.
Experimental Workflow for Crystallization
Caption: Workflow for Single-Crystal Growth and Analysis.
Protocol 1: Slow Evaporation
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial.
-
Cover the vial with a cap, perforated with a few small holes using a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
-
Trustworthiness: This method is straightforward and effective for many organic compounds. The slow removal of solvent allows molecules to organize into a low-energy, crystalline lattice. The quality of the resulting crystals is highly dependent on the evaporation rate and purity of the compound.
Protocol 2: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting gradual crystallization.
-
Expertise: This technique provides finer control over the rate of crystallization compared to slow evaporation, often yielding higher quality crystals. The choice of solvent/anti-solvent pair is critical for success.
X-ray Diffraction and Structure Solution
Once suitable crystals are obtained, the following standard procedure is used to determine the molecular structure.
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation)[3]. A detector records the positions and intensities of the diffracted X-ray spots.
-
Structure Solution and Refinement:
-
The collected diffraction data is used to determine the unit cell parameters and space group of the crystal.
-
Initial atomic positions are determined using direct methods or Patterson methods (e.g., using software like SHELXS)[3].
-
The structural model is then refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL)[3]. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor.
-
Predicted Structural Features and Analysis
While the exact structure is unknown, we can predict key features based on analysis of similar reported crystal structures containing aminopyridine and naphthalene fragments[3][4][5].
Molecular Conformation
The most significant conformational variable is the dihedral angle between the planes of the pyridine and naphthalene rings, dictated by the C-O-C ether linkage. In related structures, the dihedral angles between a central pyridine ring and pendant aromatic systems can vary widely, often in the range of 40° to 70°, to minimize steric hindrance[3][4][5][6]. We predict a significantly non-coplanar arrangement for 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Intermolecular Interactions and Supramolecular Assembly
The primary amine (-NH₂) and the pyridine nitrogen are strong candidates for forming robust intermolecular hydrogen bonds.
Predicted Hydrogen Bonding: Based on numerous crystal structures of aminopyridine derivatives, the most probable interaction is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of a neighboring molecule[5]. This creates a characteristic R²₂(8) graph-set motif.
Caption: Predicted N-H···N Hydrogen Bond Dimer Motif.
π-π Stacking: The large surface area of the naphthalene rings makes them highly susceptible to π-π stacking interactions with naphthalene or pyridine rings of adjacent molecules. These interactions will likely play a crucial role in stabilizing the overall 3D crystal packing.
Predicted Crystallographic Data
The following table summarizes the kind of data that would be obtained from a successful crystallographic experiment. The values are representative of typical small organic molecules.
| Parameter | Predicted Data Type / Example Value | Description |
| Chemical Formula | C₁₅H₁₂N₂O | The elemental composition of the molecule. |
| Molar Mass | 248.27 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic or Orthorhombic | The crystal lattice system (e.g., Monoclinic, P2₁/c space group)[7]. |
| Space Group | P2₁/c | The symmetry group of the crystal structure. |
| a, b, c (Å) | e.g., a=12, b=8, c=15 Å | The dimensions of the unit cell. |
| β (°) | e.g., 95° | The angle of the unit cell for non-orthogonal systems. |
| V (ų) | e.g., 1435 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the observed data. |
Implications for Research and Development
The successful determination of the crystal structure of 6-(Naphthalen-2-yloxy)pyridin-3-amine would provide a foundational dataset for several research avenues:
-
Structure-Activity Relationship (SAR) Studies: The precise 3D structure can be used as a template for designing new analogs with improved biological activity by modifying substituent groups to enhance target binding.
-
Computational Modeling: The experimental structure provides a crucial benchmark for validating and refining computational models, such as molecular dynamics simulations and quantum mechanical calculations.
-
Polymorph Screening: Knowledge of the primary crystal form is the first step in identifying and characterizing potential polymorphs, which can have different stabilities and dissolution rates, a critical factor in drug development.
References
-
Ni, C., Liu, Y., & Guo, C. (2011). 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. [Link]
-
Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o56. [Link]
-
Wodajo, A. T., Frew, Y. A., & Schirmeister, T. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
-
Jotani, M. M., et al. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439. [Link]
-
PubChem. (n.d.). 6-naphthalen-2-yl-2H-pyridin-3-one. PubChem Compound Summary for CID 174854165. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(32), 28295–28307. [Link]
-
Hathwar, V. R., et al. (2016). Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1601–1604. [Link]
-
Ağırbaş, H., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Turkish Journal of Chemistry, 45(3), 738-750. [Link]
-
PubChem. (n.d.). 4-Aminopyridine. PubChem Compound Summary for CID 1727. [Link]
-
Song, Y.-S., & Lee, S. W. (2012). 6-Nicotinamido-2-naphthoic acid. Acta Crystallographica Section E Structure Reports Online, 68(7), o1978. [Link]
-
Wang, J.-Q., Tang, S.-G., & Guo, C. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o56. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 6-(Naphthalen-2-yloxy)pyridin-3-amine in kinase inhibitor screening
Application Note & Protocol
Utilizing 6-(Naphthalen-2-yloxy)pyridin-3-amine for Comprehensive Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors targeting specific kinases is a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 6-(Naphthalen-2-yloxy)pyridin-3-amine , a compound featuring a naphthalene-pyridine scaffold, in kinase inhibitor screening cascades. This guide outlines the scientific rationale, detailed experimental protocols for both biochemical and cell-based assays, data analysis, and interpretation of results. The protocols are designed to be self-validating, with explanations of the causality behind key experimental choices to ensure robust and reproducible findings.
Introduction: Scientific Rationale
The 6-(naphthalen-2-yloxy)pyridin-3-amine scaffold combines two privileged structures in medicinal chemistry: a naphthalene ring system and a pyridine ring. Naphthalene-containing compounds have been explored for a wide range of biological activities, while the pyridine moiety often improves aqueous solubility and provides key hydrogen bonding interactions within enzyme active sites.[1] The aminopyridine portion, in particular, is a common feature in many known kinase inhibitors, where it can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a well-established mechanism for achieving potent and selective kinase inhibition.
Given these structural features, 6-(naphthalen-2-yloxy)pyridin-3-amine represents a promising candidate for screening against a panel of protein kinases. Its planar naphthalene group may engage in hydrophobic or π-stacking interactions within the ATP-binding pocket, while the aminopyridine group is poised to interact with the hinge. This application note details a strategic workflow to evaluate the inhibitory potential of this compound, starting from a broad biochemical screen and progressing to more physiologically relevant cell-based assays.
Kinase Inhibitor Screening Workflow
A tiered approach is recommended to efficiently screen, identify, and validate the activity of 6-(Naphthalen-2-yloxy)pyridin-3-amine. This workflow ensures that resources are focused on the most promising activities and minimizes the risk of false positives.
Figure 1: A tiered workflow for kinase inhibitor screening.
Phase 1 & 2: Biochemical Screening Protocols
Biochemical assays are essential for determining direct enzyme inhibition in a controlled, cell-free environment. They measure the ability of a compound to directly interfere with the catalytic activity of a purified kinase.
Principle of the Assay
We will describe a protocol based on the Adapta™ Universal Kinase Assay, a fluorescence-based immunoassay that measures the amount of ADP produced during the kinase reaction.[2] This method is highly sensitive and avoids the hazards and disposal costs associated with radioactive assays.[3] In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a corresponding change in the fluorescent signal.
Materials Required
-
6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS: 83414-50-0)[4]
-
Purified recombinant kinase and corresponding substrate
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
ATP
-
Kinase buffer (specific to the kinase of interest)
-
Anhydrous DMSO
-
384-well, low-volume, white plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Step-by-Step Protocol: IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-(Naphthalen-2-yloxy)pyridin-3-amine in 100% anhydrous DMSO.
-
Create a serial dilution series. For a 10-point curve, perform 1:3 serial dilutions in DMSO, starting from a high concentration (e.g., 1 mM) to generate a range of concentrations for the assay.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of kinase buffer to all wells.
-
Transfer 2.5 µL of your compound dilutions (or DMSO for controls) to the appropriate wells of the 384-well plate. This creates a 2x concentration of the compound.
-
Positive Control: Wells with enzyme but no inhibitor (DMSO only).
-
Negative Control: Wells with no enzyme (buffer and DMSO only).
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution in kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific enzyme, typically near the Km for the substrate.
-
Add 5 µL of the 2x kinase/substrate solution to each well to initiate the reaction. The total volume is now 10 µL.
-
Incubate the plate at room temperature for 60 minutes (incubation time may need optimization).
-
-
Detection:
-
Prepare the Adapta™ Detection Reagent mix as per the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader according to the Adapta™ assay kit instructions.
-
Data Analysis and Interpretation
The primary data will be the ratio of the emission signals. The percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Example Value | Description |
| Compound | 6-(Naphthalen-2-yloxy)pyridin-3-amine | The test article being evaluated. |
| Target Kinase | Kinase X | The specific kinase being inhibited. |
| IC50 | 0.5 µM | The concentration for 50% inhibition. |
| Hill Slope | 1.1 | Describes the steepness of the curve. |
| R² | 0.99 | Goodness of fit for the dose-response curve. |
| Table 1: Example data summary for a biochemical IC50 determination. |
Phase 3: Cell-Based Assay Protocols
After confirming direct enzymatic inhibition, it is crucial to determine if the compound is active in a more complex biological system. Cell-based assays assess the compound's ability to permeate cell membranes and inhibit the target kinase in its native environment.
Principle of the Assay
This protocol uses Western blotting to measure the phosphorylation of a direct downstream substrate of the target kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total protein levels of the substrate or the kinase. This provides evidence of target engagement within the cell.
Figure 2: Inhibition of a kinase signaling pathway.
Step-by-Step Protocol: Phospho-Substrate Western Blot
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Treat the cells with various concentrations of 6-(Naphthalen-2-yloxy)pyridin-3-amine (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway (e.g., 10 minutes with 100 ng/mL EGF).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-substrate signal to the total substrate signal for each condition. Express the results as a percentage of the stimulated DMSO control.
-
Companion Protocol: Cytotoxicity Assay
It is essential to distinguish between target-specific inhibition and general cytotoxicity. A cytotoxicity assay should be run in parallel with the cell-based functional assay.
-
Cell Plating: Plate cells in a 96-well, clear-bottom white plate at an appropriate density.
-
Compound Treatment: Treat cells with the same concentration range of 6-(Naphthalen-2-yloxy)pyridin-3-amine used in the Western blot experiment.
-
Incubation: Incubate for a relevant time period (e.g., 24-72 hours).
-
Detection: Use a viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell health.
-
Data Analysis: Plot cell viability (%) against compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
| Assay Type | Endpoint Measured | Example Result | Interpretation |
| Cell-Based Potency | Phospho-Substrate Inhibition | IC50 = 1.2 µM | The compound effectively inhibits the target in cells. |
| Cytotoxicity | Cell Viability (ATP levels) | CC50 = 25 µM | The compound is not broadly toxic at its effective dose. |
| Therapeutic Index | CC50 / IC50 | 20.8 | A favorable window exists between efficacy and toxicity. |
| Table 2: Example data summary for cellular assays. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-(Naphthalen-2-yloxy)pyridin-3-amine may not be readily available, related aminopyridine compounds can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store the compound tightly sealed in a cool, dry place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
6-(Naphthalen-2-yloxy)pyridin-3-amine is a compound of interest for kinase inhibitor screening due to its promising structural motifs. The workflow and protocols detailed in this application note provide a robust framework for evaluating its inhibitory activity, from initial biochemical hit identification to cellular target validation. By carefully following these steps and understanding the rationale behind them, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]
Sources
Application Notes and Protocols for Anti-proliferative Activity Testing of Pyridine Derivatives
Introduction: The Prominence of Pyridine Scaffolds in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in diverse molecular interactions make it a versatile framework for designing potent and selective therapeutic agents. In oncology, pyridine derivatives have emerged as a significant class of compounds with a broad spectrum of anti-cancer activities.[4][5][6] These compounds have been shown to inhibit key targets crucial for cancer cell survival and proliferation, such as kinases, topoisomerase enzymes, and tubulin polymerization.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the anti-proliferative activity of novel pyridine derivatives. We will delve into the principles and detailed protocols for essential in vitro assays, emphasizing the rationale behind experimental choices to ensure robust and reproducible data generation.
Part 1: Foundational Anti-proliferative Assays
The initial assessment of a compound's anti-cancer potential typically involves determining its ability to inhibit cell growth. This is often quantified by the IC50 value, the concentration of the compound that inhibits 50% of cell proliferation. Several robust and high-throughput compatible assays are available for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method for assessing cell viability and metabolic activity.[8][9][10]
Principle of the MTT Assay: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.[11]
Experimental Workflow for MTT Assay
Caption: Workflow for cell cycle analysis using flow cytometry.
General Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells with the pyridine derivative at its IC50 concentration for a defined period (e.g., 24, 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the red channel (e.g., PE-Texas Red or PerCP).
-
Data Analysis: The data is analyzed using specialized software to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
[12]#### 2.2 Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs kill tumor cells. S[13][14]everal assays can be used to detect and quantify apoptosis.
Principle of Annexin V/PI Apoptosis Assay: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
[15]General Protocol for Annexin V/PI Assay:
-
Cell Treatment and Harvesting: Treat cells with the pyridine derivative and harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. FITC fluorescence is detected in the green channel (e.g., FITC) and PI in the red channel.
-
Data Analysis: The data is displayed as a dot plot, allowing for the quantification of live, early apoptotic, and late apoptotic/necrotic cell populations.
Representative Signaling Pathway for Pyridine Derivative Action Many pyridine derivatives function as kinase inhibitors. F[6][7]or example, some inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
// Nodes PD [label="Pyridine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\nSurvival, Angiogenesis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PD -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; VEGFR2 -> {PLCg, PI3K, RAF} [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAF -> MEK -> ERK [color="#5F6368"]; {PLCg, AKT, ERK} -> Proliferation [color="#5F6368"]; }
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. chemijournal.com [chemijournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(Naphthalen-2-yloxy)pyridin-3-amine
Welcome to the technical support center for the purification of 6-(Naphthalen-2-yloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the successful purification of your target molecule.
Introduction to Purification Challenges
6-(Naphthalen-2-yloxy)pyridin-3-amine is a structurally complex molecule featuring a naphthalene ring, a pyridine ring, and an amine group. This combination of functionalities can present several purification challenges, including:
-
Co-eluting Impurities: Structurally similar impurities, such as isomers or unreacted starting materials, can be difficult to separate.
-
Solubility Issues: The compound may exhibit limited solubility in common organic solvents, complicating both chromatography and crystallization.
-
Compound Stability: The amine group can be susceptible to oxidation or degradation under certain conditions.
This guide will address these challenges with detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude reaction mixture is a complex mess. Where do I start with purification?
Answer: A logical, stepwise approach is crucial when dealing with a complex crude mixture. Start with a simple workup procedure to remove bulk impurities, followed by a more refined chromatographic method.
Recommended Initial Workflow:
-
Aqueous Workup: Perform a liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities. A common approach is to dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and wash with water and brine.[1]
-
Solvent Trituration: If the crude product is a solid, trituration with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective initial purification step.[2]
-
Flash Column Chromatography: This is the most common and effective method for separating the target compound from closely related impurities.
FAQ 2: I'm struggling with finding the right solvent system for flash column chromatography. Any suggestions?
Answer: Selecting the optimal solvent system is key to achieving good separation. The polarity of 6-(Naphthalen-2-yloxy)pyridin-3-amine, with its aromatic rings and amine group, suggests that a solvent system of intermediate polarity will be most effective.
Recommended Solvent Systems for Flash Chromatography:
| Solvent System | Gradient Profile | Typical Application |
| Hexane / Ethyl Acetate | Gradient elution from low to high % EtOAc | Good for separating less polar impurities. A common starting point for many amines.[2] |
| DCM / Methanol | Gradient elution from low to high % MeOH | Effective for more polar compounds and when solubility in hexane is an issue.[3] |
| Toluene / Ethyl Acetate | Isocratic or gradient elution | Can provide different selectivity compared to hexane-based systems. |
Pro-Tip: Before committing to a large-scale column, run a small-scale thin-layer chromatography (TLC) analysis with several solvent systems to determine the best separation conditions.
FAQ 3: My compound is streaking on the TLC plate and the column. What's causing this and how can I fix it?
Answer: Streaking is a common issue when purifying amines on silica gel. The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.
Solutions to Prevent Streaking:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent. A common practice is to add 0.1-1% TEA to the solvent system.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column.
FAQ 4: I've purified my compound by column chromatography, but it's still not pure enough. What's the next step?
Answer: If column chromatography alone is insufficient, a final polishing step is necessary. Recrystallization is often the most effective method for achieving high purity.
Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For compounds like this, consider solvents such as methanol, ethanol, or a mixture of solvents like DCM/hexane or EtOAc/heptane.[4][5][6]
-
Procedure:
-
Dissolve the compound in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of 6-(Naphthalen-2-yloxy)pyridin-3-amine using flash column chromatography.
Materials:
-
Crude 6-(Naphthalen-2-yloxy)pyridin-3-amine
-
Silica gel (230-400 mesh)
-
Hexane (or Toluene)
-
Ethyl Acetate (or DCM/Methanol)
-
Triethylamine (optional)
-
Flash chromatography system or glass column
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial eluent or a stronger solvent like DCM. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluent.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the starting solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:EtOAc) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes a general method for the recrystallization of 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Materials:
-
Partially purified 6-(Naphthalen-2-yloxy)pyridin-3-amine
-
Recrystallization solvent (e.g., methanol, ethanol, or a solvent mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the compound in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the compound is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystallization is slow, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and general workflow for the purification of 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Caption: General purification workflow for 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Caption: Troubleshooting guide for flash column chromatography.
References
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. PubMed Central. [Link]
-
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. PMC - NIH. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
(PDF) 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. ResearchGate. [Link]
-
(PDF) 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. ResearchGate. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. [Link]
- Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
-
6-naphthalen-2-yl-2H-pyridin-3-one | C15H11NO | CID 174854165. PubChem. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]
-
2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. PMC - NIH. [Link]
-
2-Naphthylamine | C10H9N | CID 7057. PubChem. [Link]
-
6-(5-Amino-2-pyridinyl)naphthalen-2-ol | C15H12N2O. PubChem. [Link]
-
6-(Naphthalen-2-yl)pyridin-3-ol | C15H11NO. PubChem - NIH. [Link]
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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Kinase Inhibitors
Disclaimer: The compound 6-(Naphthalen-2-yloxy)pyridin-3-amine is used throughout this guide as a hypothetical novel kinase inhibitor to illustrate the principles and methodologies for off-target effect characterization and mitigation. The information provided is intended as a general framework for researchers and drug development professionals working with new chemical entities.
Introduction
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: the potential for off-target effects. These unintended interactions can lead to misleading experimental results, cellular toxicity, and clinical trial failures. This guide provides a comprehensive framework for identifying, validating, and mitigating off-target effects of novel kinase inhibitors, using the hypothetical molecule 6-(Naphthalen-2-yloxy)pyridin-3-amine as a case study.
Frequently Asked Questions (FAQs)
Q1: We have synthesized a new compound, 6-(Naphthalen-2-yloxy)pyridin-3-amine, which shows potent inhibition of our target kinase in a biochemical assay. How can we begin to assess its selectivity?
A1: Initial assessment of kinase inhibitor selectivity is a critical first step. The most direct approach is to perform a broad kinase panel screen. Several commercial services offer profiling against hundreds of kinases at a single compound concentration (e.g., 1 µM) to provide an initial "fingerprint" of your compound's activity.[1] This will reveal potential off-target interactions that warrant further investigation. A common metric to quantify selectivity from these screens is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) divided by the total number of kinases tested.[2][3] A lower S-score indicates higher selectivity.
Q2: What is the difference between on-target and off-target effects in a cellular context?
A2: An on-target effect is a biological consequence of the inhibitor binding to its intended target kinase. An off-target effect is any cellular phenotype caused by the inhibitor binding to other, unintended proteins.[4][5] It is crucial to distinguish between these, as an observed phenotype may not be due to the inhibition of your primary target.
Q3: Why is a structurally similar, inactive analog of our compound important?
A3: A structurally similar, inactive analog is an invaluable tool for differentiating on-target from off-target effects. This "negative control" compound should ideally be chemically very similar to your active compound but lack activity against the primary target. If a cellular phenotype is observed with your active compound but not with the inactive analog, it provides strong evidence that the effect is on-target. However, it's important to note that even small structural changes can alter off-target profiles, and a lack of activity in the inactive analog does not definitively rule out all off-target effects of the active compound.[6]
Q4: Our compound's potency is significantly lower in cellular assays compared to biochemical assays. What could be the reason?
A4: This is a common observation and can be due to several factors.[7][8] High intracellular ATP concentrations (mM range) can compete with ATP-competitive inhibitors, reducing their apparent potency in cells. Poor cell permeability, active efflux by transporters, or rapid metabolism of the compound can also contribute to this discrepancy. Finally, off-target effects that counteract the on-target phenotype can also lead to reduced apparent cellular potency.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular phenotype that is not consistent with the known biology of your target kinase, or the phenotype varies between cell lines or experiments.
Potential Cause: Off-target effects are a likely culprit. Your compound may be inhibiting other kinases or proteins that lead to the unexpected phenotype.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Step-by-Step Mitigation:
-
Confirm Dose-Response: Establish a clear dose-response relationship for the observed phenotype.
-
Kinome-wide Profiling: If not already done, perform a comprehensive kinase selectivity screen (e.g., KINOMEscan™ or a cell-based kinome assay) to identify potential off-target kinases.[9]
-
Validate Off-Targets: For high-potency off-targets identified in the screen, validate their engagement in cells using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.
-
Orthogonal Approaches: Use a structurally distinct inhibitor of your primary target. If it recapitulates the original phenotype, it strengthens the on-target hypothesis.[10]
-
Genetic Validation: The gold standard for confirming on-target effects is to use genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out the primary target.[11][12] If the phenotype of target knockdown mimics the effect of your inhibitor, it provides strong evidence for on-target activity.
Issue 2: Cellular Toxicity at Concentrations Required for On-Target Inhibition
Your compound shows significant cytotoxicity in cell viability assays at or below the concentrations needed to inhibit the target kinase.
Potential Cause: The observed toxicity may be due to inhibition of off-target kinases that are essential for cell survival.
Troubleshooting Workflow:
Caption: CETSA experimental workflow.
Step-by-Step Protocol:
-
Cell Treatment: Plate and culture cells to desired confluency. Treat with 6-(Naphthalen-2-yloxy)pyridin-3-amine or vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. [13]4. Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. [14]5. Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins. [14]6. Western Blotting: Collect the supernatant (soluble fraction), determine protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody specific for the target of interest.
-
Data Analysis: Quantify the band intensities at each temperature and plot them relative to the intensity at the lowest temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinobeads-Based Affinity Purification for Off-Target Discovery
This chemoproteomic approach provides an unbiased survey of kinase targets in a cell lysate.
Workflow Diagram:
Caption: Kinobeads AP-MS experimental workflow.
Step-by-Step Protocol:
-
Lysate Preparation: Lyse cultured cells in a suitable buffer (e.g., modified RIPA) containing protease and phosphatase inhibitors.
-
Inhibitor Competition: Incubate the cell lysate with a concentration range of 6-(Naphthalen-2-yloxy)pyridin-3-amine or vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add the Kinobeads slurry to the lysate and incubate for another hour at 4°C to allow for kinase capture. [15]4. Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant and reducing/alkylating agents. Heat to denature the proteins, then dilute and add trypsin for overnight digestion. [15]6. LC-MS/MS Analysis: Collect the peptide-containing supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples are identified as targets.
Conclusion
Addressing off-target effects is not merely a troubleshooting step but a fundamental aspect of developing a selective and effective kinase inhibitor. A systematic and multi-faceted approach, combining broad profiling with orthogonal validation methods, is essential to build a comprehensive understanding of a novel compound's mechanism of action. By rigorously characterizing the on- and off-target activities of molecules like 6-(Naphthalen-2-yloxy)pyridin-3-amine, researchers can enhance the quality of their scientific findings and increase the likelihood of translating a promising compound into a successful therapeutic.
References
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Bio-protocol. (n.d.). 4.5. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]
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Frontiers in Pharmacology. (2022). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
Journal of Proteome Research. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Retrieved from [Link]
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International Journal of Molecular Sciences. (2021). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
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Molecular BioSystems. (2011). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Retrieved from [Link]
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Frontiers in Genetics. (2020). Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
-
ResearchGate. (2015). Why are there different results in in vitro and in vivo?. Retrieved from [Link]
-
Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (2016). Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Toxicological Sciences. (2015). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Retrieved from [Link]
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ACS Chemical Biology. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]
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Journal of Proteome Research. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
YouTube. (2021). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. Retrieved from [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
PNAS. (2013). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Retrieved from [Link]
-
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]
-
Frontiers in Pharmacology. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. Retrieved from [Link]
-
protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
University of Washington. (n.d.). Affinity Mass Spectrometry: Strategies for Proteome Profiling. Retrieved from [Link]
-
Molecules. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]
-
eLife. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Expert Review of Proteomics. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
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Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]
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BMC Bioinformatics. (2017). The use of novel selectivity metrics in kinase research. Retrieved from [Link]
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TD2 Oncology. (2018). In Vitro vs. In Vivo Preclinical Drug Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites.... Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2018). Insights into the modular design of kinase inhibitors and application to Abl and Axl. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Cross-Validation of 6-(Naphthalen-2-yloxy)pyridin-3-amine Bioactivity: A Comparative Analysis
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the initial step. The journey from a promising hit to a validated lead compound is paved with rigorous scientific scrutiny. This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel compound, 6-(Naphthalen-2-yloxy)pyridin-3-amine. Drawing from established principles of medicinal chemistry and cancer biology, we will explore a hypothesized bioactivity for this compound and outline a systematic approach to its validation, comparing its performance against established alternatives.
The pyridine ring is a well-established scaffold in the development of antitumor agents.[1][2] Similarly, naphthalene moieties are integral to many biologically active compounds. The fusion of these two pharmacophores in 6-(Naphthalen-2-yloxy)pyridin-3-amine suggests a potential for significant biological activity, particularly in the realm of oncology. Several studies on structurally related substituted pyridines have demonstrated potent antiproliferative effects, often implicating the inhibition of protein kinases as the underlying mechanism.[1][2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]
This guide, therefore, will proceed under the hypothesis that 6-(Naphthalen-2-yloxy)pyridin-3-amine functions as a protein kinase inhibitor. We will detail a multi-tiered experimental strategy to not only confirm this activity but also to characterize its potency, selectivity, and cellular efficacy in comparison to known kinase inhibitors.
I. The Strategic Imperative for Cross-Validation
Initial high-throughput screening (HTS) campaigns are prone to generating false-positive hits due to assay interference.[5] Consequently, a robust hit validation cascade is essential to ensure that resources are focused on genuinely active compounds.[6] Our cross-validation strategy is designed as a self-validating system, incorporating orthogonal assays to confirm the initial findings and biophysical methods to verify direct target engagement. This approach mitigates the risk of misleading results and builds a strong foundation for further lead optimization.
The proposed workflow for the cross-validation of 6-(Naphthalen-2-yloxy)pyridin-3-amine is depicted below:
Caption: A tiered workflow for the cross-validation of 6-(Naphthalen-2-yloxy)pyridin-3-amine bioactivity.
II. Comparative Framework: Selecting the Right Benchmarks
To objectively assess the potential of 6-(Naphthalen-2-yloxy)pyridin-3-amine, its performance must be benchmarked against well-characterized compounds. Given our hypothesis, we will select a panel of known kinase inhibitors for comparison. The choice of comparators will depend on the specific kinase(s) identified in the primary screen. For the purpose of this guide, we will consider a hypothetical scenario where our compound shows activity against a common cancer-associated kinase, such as a member of the Src family. In this case, suitable comparators would include:
-
Dasatinib: A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
-
Saracatinib (AZD0530): A selective Src family kinase inhibitor that has been evaluated in numerous clinical trials for various solid tumors.
-
Bosutinib: A dual Src/Abl kinase inhibitor approved for the treatment of CML.
These compounds represent a range of potencies and selectivity profiles, providing a robust basis for comparison.
III. Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for the key experiments in our cross-validation workflow.
Tier 1: Primary Screening and Hit Confirmation
1. In Vitro Kinase Panel Screen
-
Objective: To identify the primary kinase target(s) of 6-(Naphthalen-2-yloxy)pyridin-3-amine from a broad panel of kinases.
-
Methodology: A variety of commercially available kinase screening panels can be utilized. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.[7] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.[8][9]
-
Prepare a stock solution of 6-(Naphthalen-2-yloxy)pyridin-3-amine in 100% DMSO.
-
Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred human kinases.
-
Include appropriate positive (known inhibitor for each kinase) and negative (DMSO vehicle) controls.
-
Measure kinase activity according to the assay manufacturer's protocol.
-
Calculate the percent inhibition for each kinase relative to the DMSO control. "Hits" are typically defined as kinases showing >50% inhibition.
-
2. Dose-Response Analysis (IC50 Determination)
-
Objective: To determine the potency of 6-(Naphthalen-2-yloxy)pyridin-3-amine against the identified kinase "hits".
-
Methodology:
-
Perform a serial dilution of 6-(Naphthalen-2-yloxy)pyridin-3-amine to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
For each identified kinase hit, set up the kinase reaction with the varying concentrations of the compound.
-
Measure kinase activity and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).[10]
-
Tier 2: Mechanism of Action and Selectivity
1. Biophysical Binding Assays
-
Objective: To confirm direct binding of 6-(Naphthalen-2-yloxy)pyridin-3-amine to the target kinase and to determine the binding affinity (KD). Orthogonal biophysical assays are crucial for validating hits.[5][11]
-
Methodologies:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified target kinase on a sensor chip.
-
Flow a series of concentrations of 6-(Naphthalen-2-yloxy)pyridin-3-amine over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.
-
Analyze the association and dissociation kinetics to determine the KD.
-
-
Microscale Thermophoresis (MST):
-
Label the target kinase with a fluorescent dye.
-
Mix the labeled kinase with varying concentrations of 6-(Naphthalen-2-yloxy)pyridin-3-amine.
-
Apply a microscopic temperature gradient and measure the movement of the fluorescently labeled kinase.
-
A change in the thermophoretic movement upon ligand binding is used to calculate the KD.
-
-
2. Mechanism of Inhibition Studies
-
Objective: To elucidate how 6-(Naphthalen-2-yloxy)pyridin-3-amine inhibits the target kinase.
-
Methodology (ATP Competition Assay):
-
Perform the kinase assay with a fixed concentration of 6-(Naphthalen-2-yloxy)pyridin-3-amine (at or near its IC50).
-
Vary the concentration of ATP in the reaction.
-
Measure the kinase activity at each ATP concentration.
-
If the IC50 of the compound increases with increasing ATP concentration, it suggests an ATP-competitive mechanism of inhibition.[10]
-
Tier 3: Cellular Activity and Phenotypic Validation
1. Cellular Proliferation/Viability Assays
-
Objective: To assess the effect of 6-(Naphthalen-2-yloxy)pyridin-3-amine on the growth and survival of cancer cells.
-
Methodology:
-
Select a panel of cancer cell lines, including those known to be dependent on the activity of the target kinase.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 6-(Naphthalen-2-yloxy)pyridin-3-amine and the comparator compounds.
-
After a specified incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
-
2. Target Engagement & Pathway Modulation Assays
-
Objective: To confirm that 6-(Naphthalen-2-yloxy)pyridin-3-amine engages its target and inhibits downstream signaling in a cellular context.
-
Methodology (Western Blotting):
-
Treat the selected cancer cell lines with 6-(Naphthalen-2-yloxy)pyridin-3-amine at concentrations around its GI50.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase and its key downstream substrates.
-
A reduction in the phosphorylation of the target and its substrates upon treatment with the compound indicates successful target engagement and pathway inhibition.
-
IV. Data Presentation and Comparative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Binding Affinity (KD, nM) - SPR | Binding Affinity (KD, nM) - MST |
| 6-(Naphthalen-2-yloxy)pyridin-3-amine | [Identified Kinase] | [Value] | [Value] | [Value] |
| Dasatinib | [Identified Kinase] | [Value] | [Value] | [Value] |
| Saracatinib | [Identified Kinase] | [Value] | [Value] | [Value] |
| Bosutinib | [Identified Kinase] | [Value] | [Value] | [Value] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line 1 GI50 (µM) | Cell Line 2 GI50 (µM) | Cell Line 3 GI50 (µM) |
| 6-(Naphthalen-2-yloxy)pyridin-3-amine | [Value] | [Value] | [Value] |
| Dasatinib | [Value] | [Value] | [Value] |
| Saracatinib | [Value] | [Value] | [Value] |
| Bosutinib | [Value] | [Value] | [Value] |
The results from these experiments will allow for a direct comparison of the potency, selectivity, and cellular efficacy of 6-(Naphthalen-2-yloxy)pyridin-3-amine with established kinase inhibitors. A favorable profile would be characterized by high potency (low IC50 and KD values), a well-defined mechanism of action, and potent antiproliferative activity in relevant cancer cell lines.
V. Concluding Remarks and Future Directions
This guide has outlined a rigorous and systematic approach to the cross-validation of the bioactivity of 6-(Naphthalen-2-yloxy)pyridin-3-amine, with a focus on its potential as a protein kinase inhibitor. By employing a tiered workflow of biochemical, biophysical, and cellular assays, researchers can confidently assess the therapeutic potential of this novel compound. The comparative analysis against established drugs provides a critical context for evaluating its performance and making informed decisions about its progression in the drug discovery pipeline.
Should 6-(Naphthalen-2-yloxy)pyridin-3-amine demonstrate a promising profile, further studies would be warranted, including broader selectivity profiling, investigation of its pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies in preclinical cancer models. This structured approach to cross-validation is fundamental to the successful translation of novel chemical matter into next-generation therapeutics.
References
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E.-G. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E.-G. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]
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ResearchGate. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. [Link]
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Klicic, J. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4938. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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National Institutes of Health. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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National Institutes of Health. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of a Novel Pyridine-Based Compound versus Standard of Care in BRAF-Mutant Melanoma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of targeted cancer therapy, the exploration of novel small molecule inhibitors is paramount to overcoming resistance and improving patient outcomes. This guide provides a comparative analysis of the hypothetical compound 6-(Naphthalen-2-yloxy)pyridin-3-amine and the established standard of care for BRAF V600-mutant metastatic melanoma. While extensive preclinical and clinical data for 6-(Naphthalen-2-yloxy)pyridin-3-amine is not publicly available, this document will leverage a well-characterized pyridine-containing BRAF inhibitor, Dabrafenib, as a surrogate to illustrate a comprehensive framework for evaluating the in vivo efficacy of a novel agent against a clinically validated therapeutic regimen.
The current standard of care for patients with BRAF V600-mutant melanoma is the combination of a BRAF inhibitor, such as Dabrafenib, and a MEK inhibitor, such as Trametinib.[1][2][3] This combination therapy has demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) compared to BRAF inhibitor monotherapy.[4][5] The rationale for this dual blockade lies in the vertical inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively activated by BRAF mutations in approximately 40-50% of cutaneous melanomas.[2][4]
The MAPK Signaling Pathway in BRAF-Mutant Melanoma
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In BRAF-mutant melanoma, a mutation in the BRAF gene leads to a constitutively active BRAF protein, which in turn activates MEK and subsequently ERK. This sustained signaling drives uncontrolled tumor cell growth.
Figure 1: Simplified MAPK signaling pathway in BRAF-mutant melanoma, indicating the points of inhibition by Dabrafenib and Trametinib.
Hypothetical Profile of 6-(Naphthalen-2-yloxy)pyridin-3-amine
For the purpose of this guide, we will hypothesize that 6-(Naphthalen-2-yloxy)pyridin-3-amine is a potent and selective inhibitor of a key kinase in a cancer-relevant pathway. While its precise target is unknown, its structural features, including the pyridine and naphthalene moieties, are common in kinase inhibitors.[6][7] Research on similar compounds has indicated potential antiproliferative effects against various cancer cell lines.[6][7][8][9]
Standard of Care: Dabrafenib and Trametinib Combination Therapy
Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase, while Trametinib is a selective inhibitor of MEK1 and MEK2.[4] Preclinical studies in xenograft mouse models demonstrated that Dabrafenib effectively inhibited the MAPK pathway in BRAF V600E melanoma cells, leading to decreased proliferation and tumor regression.[4] The combination with Trametinib has been shown to provide a more durable response and delay the onset of resistance compared to Dabrafenib alone.[10]
Comparative In Vivo Efficacy Evaluation: A Proposed Framework
To rigorously assess the in vivo efficacy of a novel compound like our hypothetical 6-(Naphthalen-2-yloxy)pyridin-3-amine against the standard of care, a well-designed preclinical study is essential. The following outlines a comprehensive experimental workflow.
Figure 2: A representative experimental workflow for an in vivo efficacy study comparing a novel compound to the standard of care in a xenograft model.
Experimental Protocols
1. Cell Culture and Xenograft Tumor Model Establishment:
-
Cell Line: A375 human melanoma cell line (BRAF V600E mutant) is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Female NOD/SCID mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: 1 x 10^6 A375 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (length x width^2) / 2.
2. Treatment Administration:
-
Once tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=8-10 mice/group):
-
Group 1 (Vehicle Control): Administered with the vehicle used to formulate the test compounds (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Group 2 (Novel Compound): 6-(Naphthalen-2-yloxy)pyridin-3-amine administered at a predetermined dose and schedule (e.g., 50 mg/kg, once daily, oral gavage).
-
Group 3 (Dabrafenib Monotherapy): Dabrafenib administered at a clinically relevant dose (e.g., 30 mg/kg, once daily, oral gavage).
-
Group 4 (Standard of Care): Dabrafenib (30 mg/kg, once daily) and Trametinib (1 mg/kg, once daily) administered orally.
-
-
Treatment is continued for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
3. Efficacy and Pharmacodynamic Endpoints:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the percentage of TGI, calculated as: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors are harvested at specific time points after the last dose to assess target engagement. This can include Western blotting for key downstream markers of the MAPK pathway (e.g., p-ERK).
-
Histopathology: Tumors are fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
Data Presentation and Interpretation
The quantitative data from such a study would be summarized in a table for clear comparison.
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 150 | - | +2.5 |
| 6-(Naphthalen-2-yloxy)pyridin-3-amine (50 mg/kg) | 800 ± 90 | 46.7 | -1.8 |
| Dabrafenib (30 mg/kg) | 600 ± 75 | 60.0 | -0.5 |
| Dabrafenib (30 mg/kg) + Trametinib (1 mg/kg) | 250 ± 40 | 83.3 | +1.0 |
SEM: Standard Error of the Mean
In this hypothetical scenario, the novel compound shows moderate anti-tumor activity. Dabrafenib monotherapy demonstrates significant efficacy, and the combination of Dabrafenib and Trametinib provides the most profound tumor growth inhibition, consistent with clinical observations.[11][12]
Conclusion
This guide outlines a robust framework for the preclinical in vivo evaluation of a novel therapeutic candidate, 6-(Naphthalen-2-yloxy)pyridin-3-amine, against the standard of care in BRAF-mutant melanoma. By employing a well-characterized pyridine-based inhibitor, Dabrafenib, as a comparator, we have detailed the necessary experimental design, protocols, and data interpretation to ascertain the potential of a new agent. A thorough understanding of the target pathway, coupled with rigorous preclinical testing, is crucial for the successful development of next-generation targeted therapies. Further investigation into the specific mechanism of action of novel compounds is always warranted to fully elucidate their therapeutic potential.[6]
References
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PubMed, 33748628. [Link]
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ResearchGate. [Link]
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]
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El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC. [Link]
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Gedela, M., et al. (2018). Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. Therapeutic Advances in Medical Oncology, 10, 1758835918769497. [Link]
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Conforti, F., et al. (2021). First line treatment of BRAF mutated advanced melanoma: Does one size fit all?. Cancer Treatment Reviews, 99, 102253. [Link]
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Menzies, A. M., & Long, G. V. (2014). Dabrafenib and trametinib, alone and in combination for BRAF-mutant metastatic melanoma. Clinical Cancer Research, 20(8), 2035–2043. [Link]
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National Cancer Institute. (2021). Immunotherapy Combination for BRAF+ Melanoma. [Link]
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Kumar, V., et al. (2021). Comparative efficacy of dabrafenib + trametinib versus treatment options for metastatic melanoma in first-line settings. Future Oncology, 17(10), 1251–1263. [Link]
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ASCO. (2016). Systemic Therapy Options for Patients With Unresectable Melanoma. ASCO Educational Book. [Link]
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Gu, T., et al. (2019). Indirect treatment comparison of dabrafenib plus trametinib versus vemurafenib plus cobimetinib in previously untreated metastatic melanoma patients. OncoTargets and Therapy, 12, 1889–1897. [Link]
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A Tale of Two Positions: A Comparative Analysis of Naphthalen-1-yl and Naphthalen-2-yl Derivatives for Researchers and Drug Developers
In the intricate world of organic chemistry and drug discovery, the naphthalene scaffold stands as a privileged bicyclic aromatic system, gracing numerous bioactive compounds and functional materials. However, the seemingly subtle difference in the point of substitution—the 1-position (alpha) versus the 2-position (beta)—gives rise to a cascade of distinct physicochemical and biological properties. This guide provides an in-depth comparative analysis of naphthalen-1-yl and naphthalen-2-yl derivatives, offering a crucial understanding for researchers, scientists, and drug development professionals aiming to harness the unique characteristics of these isomers.
The Fundamental Dichotomy: Steric and Electronic Disparities
The core of the divergence between naphthalen-1-yl and naphthalen-2-yl derivatives lies in their intrinsic steric and electronic environments.
Steric Hindrance: The "Peri" Interaction
Substitution at the 1-position (or α-position) introduces significant steric strain due to the proximity of the substituent to the hydrogen atom at the 8-position. This "peri-interaction" forces the substituent to twist out of the plane of the naphthalene ring, disrupting conjugation between the substituent and the aromatic system.[1][2] In contrast, the 2-position (or β-position) is sterically unencumbered, allowing substituents to adopt a more coplanar orientation with the naphthalene ring. This fundamental steric difference has profound implications for reaction kinetics, molecular conformation, and biological activity.
Electronic Landscape
The electronic distribution of the naphthalene ring is not uniform. The 1-position is more electron-rich and thus more reactive towards electrophilic substitution. This can be rationalized by examining the resonance structures of the carbocation intermediate formed during electrophilic attack. Attack at the 1-position allows for the formation of more resonance structures where the aromaticity of one of the rings is preserved, leading to a more stable intermediate and a faster reaction rate.[3]
Comparative Physicochemical Properties: A Quantitative Look
The structural and electronic differences between the two isomers manifest in their measurable physicochemical properties.
| Property | Naphthalen-1-yl Derivative | Naphthalen-2-yl Derivative | Rationale |
| pKa (Naphthols) | 9.39 | 9.63 | The conjugate base of 1-naphthol is better stabilized by resonance, making it a slightly stronger acid. |
| Carcinogenicity (Naphthylamines) | Significantly less potent | Proven human bladder carcinogen | The metabolic activation and subsequent DNA adduct formation pathways differ significantly between the two isomers.[4] |
| Solubility (Naphthylamines) | Varies with counter-ion | Generally low in water | Polarity and crystal packing forces influence solubility. |
Reactivity: A Tale of Kinetic vs. Thermodynamic Control
The differing reactivity of the 1- and 2-positions is elegantly demonstrated in the sulfonation of naphthalene, a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. This is because the activation energy for the attack at the more electron-rich 1-position is lower, leading to a faster reaction rate.[3]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., 160°C), the reaction becomes reversible and is under thermodynamic control. The major product is the more stable naphthalene-2-sulfonic acid. The stability of the 2-isomer is attributed to the reduced steric hindrance compared to the 1-isomer, where the bulky sulfonic acid group experiences the peri-interaction.[2][3]
This principle is a critical consideration in the synthesis of substituted naphthalenes, allowing for the selective formation of the desired isomer by careful control of reaction conditions.
Nitration of Naphthalene: A Case for Kinetic Preference
The nitration of naphthalene with a mixture of nitric and sulfuric acids predominantly yields 1-nitronaphthalene. This is a direct consequence of the higher electron density at the 1-position, which makes it more susceptible to electrophilic attack. The reaction proceeds via a kinetically controlled pathway.
Photophysical Properties: Harnessing Light
The position of substitution also significantly influences the photophysical properties of naphthalene derivatives, affecting their absorption and emission of light. These differences are crucial in the design of fluorescent probes, sensors, and materials for organic electronics.
While specific quantum yields and lifetimes vary greatly with the nature of the substituent and the solvent, a general observation is that the steric hindrance at the 1-position can impact the excited state geometry and relaxation pathways, leading to differences in fluorescence behavior compared to the 2-isomers. For instance, the fluorescence quenching of 1- and 2-naphthol by copper ions shows different efficiencies, influenced by the accessibility of the hydroxyl group in the different isomeric positions.
Biological Activity: A Matter of Shape and Fit
In the realm of drug discovery, the choice between a naphthalen-1-yl and a naphthalen-2-yl core can be a deciding factor in a compound's biological activity. The different shapes and electronic profiles of the isomers lead to distinct interactions with biological targets such as enzymes and receptors.
A compelling example is the stark difference in the carcinogenicity of the naphthylamines. 2-Naphthylamine is a known human bladder carcinogen, while 1-naphthylamine is significantly less potent.[4] This is attributed to the different metabolic pathways and the nature of the DNA adducts formed.
Experimental Protocols
To provide a practical understanding of the comparative analysis, detailed protocols for key experiments are outlined below.
Experimental Protocol 1: Competitive Nitration of Naphthalene
This experiment demonstrates the preferential electrophilic substitution at the 1-position of naphthalene.
Materials:
-
Naphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cold.
-
Reaction Setup: Dissolve 1.28 g (10 mmol) of naphthalene in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the naphthalene solution over 15 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 50 mL of ice water. Separate the organic layer using a separatory funnel. Wash the organic layer with 20 mL of water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis:
-
Obtain a ¹H NMR spectrum of the crude product mixture.
-
Purify the products by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the isolated 1-nitronaphthalene and 2-nitronaphthalene by ¹H NMR and compare their yields.
-
Expected Outcome: The ¹H NMR of the crude product will show a significantly higher proportion of 1-nitronaphthalene compared to 2-nitronaphthalene, demonstrating the kinetic preference for substitution at the 1-position.
Experimental Protocol 2: Comparative Measurement of Relative Fluorescence Quantum Yield
This protocol describes the determination of the relative fluorescence quantum yields of 1-naphthol and 2-naphthol using a known standard.
Materials:
-
1-Naphthol
-
2-Naphthol
-
Quinine sulfate (fluorescence standard)
-
0.1 M Sulfuric Acid
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Calibrated cuvettes
Procedure:
-
Prepare a Stock Solution of the Standard: Accurately weigh and dissolve quinine sulfate in 0.1 M sulfuric acid to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a Series of Standard Solutions: Prepare a series of dilutions of the quinine sulfate stock solution with 0.1 M sulfuric acid to obtain solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength (e.g., 350 nm).
-
Prepare Solutions of the Naphthols: Prepare solutions of 1-naphthol and 2-naphthol in ethanol with absorbances in the same range (0.02 to 0.1) at the same excitation wavelength (e.g., 310 nm).
-
Measure Absorbance: Record the UV-Vis absorption spectra of all prepared solutions and note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer (e.g., 350 nm for quinine sulfate, 310 nm for naphthols).
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
For the standard and each naphthol, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting straight lines.
-
Calculate the relative fluorescence quantum yield (Φ) of the naphthols using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where η is the refractive index of the solvent.
-
Expected Outcome: The calculated fluorescence quantum yields will provide a quantitative comparison of the emission efficiencies of 1-naphthol and 2-naphthol.
Visualizing the Concepts
To further elucidate the key differences, the following diagrams illustrate the steric hindrance and the kinetic vs. thermodynamic control in sulfonation.
Caption: Steric hindrance in a naphthalen-1-yl derivative due to the peri-interaction.
Caption: Reaction pathway for the sulfonation of naphthalene.
Conclusion
The choice between a naphthalen-1-yl and a naphthalen-2-yl framework is a critical design element in the development of new molecules. The distinct steric and electronic environments of the 1- and 2-positions lead to significant differences in reactivity, physicochemical properties, photophysical behavior, and biological activity. A thorough understanding of these isomeric differences, from the steric clash of the peri-interaction to the principles of kinetic and thermodynamic control, empowers researchers to make informed decisions in synthesis and to rationally design molecules with desired properties for applications ranging from medicinal chemistry to materials science. This guide serves as a foundational resource for navigating the fascinating and functionally diverse world of naphthalene derivatives.
References
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From the Bench of a Senior Application Scientist: A Comparative Guide to Orthogonal Assays for Validating the Mechanism of 6-(Naphthalen-2-yloxy)pyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, identifying a potent "hit" is merely the first step. The true challenge lies in rigorously validating its mechanism of action (MoA). Without a clear understanding of how a compound engages its target and modulates downstream pathways, advancing a candidate is a high-risk endeavor, often leading to failures in later clinical stages.[1][2] This guide provides an in-depth, experience-driven comparison of orthogonal experimental approaches to confirm the MoA of a putative kinase inhibitor, 6-(Naphthalen-2-yloxy)pyridin-3-amine.
For the purpose of this guide, we will operate under a common drug discovery scenario: High-throughput screening has identified 6-(Naphthalen-2-yloxy)pyridin-3-amine as a potent inhibitor of "Kinase X," a receptor tyrosine kinase implicated in a specific cancer phenotype. Our goal is not just to confirm this interaction but to build a self-validating body of evidence that demonstrates target engagement in a cellular context and a corresponding functional cellular outcome. Relying on a single assay is insufficient; a multi-pronged, orthogonal approach is the standard for generating a trustworthy data package.
The Imperative of Orthogonal Validation
Orthogonal assays are distinct methods that measure the same biological event or pathway through different principles and readouts. This approach is critical for de-risking a project by ensuring the observed biological effect is not an artifact of a specific assay technology.[3] For a kinase inhibitor, a robust validation package must answer three core questions:
-
Direct Target Engagement: Does the compound physically bind to Kinase X inside the cell?
-
Downstream Pathway Modulation: Does this binding event lead to the inhibition of Kinase X's catalytic activity and, consequently, a reduction in the phosphorylation of its known substrates?
-
Cellular Phenotypic Outcome: Does the inhibition of the signaling pathway translate to the intended biological effect, such as reduced cancer cell proliferation?
To address these questions, we will compare three powerful, complementary assays:
-
Cellular Thermal Shift Assay (CETSA®) for direct target engagement.
-
In-Cell Western™ Assay for downstream pathway modulation.
-
Phospho-Specific Sandwich ELISA as an alternative, quantitative method for pathway analysis.
Putative Signaling Pathway of Kinase X
Before detailing the assays, it is crucial to visualize the proposed mechanism. The following diagram illustrates the simplified signaling cascade we aim to validate.
Caption: Proposed mechanism of 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement
The "Why": Before investigating downstream effects, we must confirm that our compound physically interacts with its intended target in a physiological context.[2][4] Biochemical assays with purified proteins are valuable but can miss complexities like cell permeability or cofactor requirements. CETSA bridges this gap by measuring target engagement in intact cells or cell lysates.[5][6] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[6]
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing Kinase X) and grow to ~80% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of 6-(Naphthalen-2-yloxy)pyridin-3-amine (e.g., 10 µM) for 1-2 hours at 37°C.[7]
-
Heating Step: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C) using a thermal cycler, followed by cooling to room temperature.[7]
-
Cell Lysis: Subject the cells to lysis to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[5]
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble Kinase X in each sample using a standard Western Blot or a specific ELISA.
Data Presentation & Interpretation:
The expected outcome is that in the compound-treated samples, Kinase X will remain soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of the compound binding to and stabilizing the target protein.
| Temperature (°C) | Vehicle (% Soluble Kinase X) | 10 µM Compound (% Soluble Kinase X) |
| 40 | 100% | 100% |
| 44 | 95% | 98% |
| 48 | 75% | 92% |
| 52 | 50% (Tm) | 81% |
| 56 | 20% | 55% (Tm) |
| 60 | 5% | 25% |
Interpretation: The melting temperature (Tm) for Kinase X in vehicle-treated cells is ~52°C. In the presence of 6-(Naphthalen-2-yloxy)pyridin-3-amine, the Tm shifts to ~56°C. This +4°C thermal shift provides strong evidence of direct target engagement in a cellular environment.
In-Cell Western™ (ICW) Assay: Measuring Downstream Inhibition
The "Why": Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the kinase's activity. The ICW assay is a powerful, medium-to-high throughput method for quantifying protein levels and post-translational modifications (like phosphorylation) directly in fixed cells in a microplate format.[8] It combines the specificity of Western blotting with the throughput and quantitative nature of an ELISA.[8]
In-Cell Western™ Experimental Workflow
Caption: Workflow for a two-color In-Cell Western™ Assay.
Detailed Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well or 384-well plate. Once adherent, serum-starve the cells to reduce basal signaling. Pre-treat with a dose-response of 6-(Naphthalen-2-yloxy)pyridin-3-amine for 1-2 hours. Then, stimulate the cells with the appropriate growth factor ligand to activate Kinase X for a short period (e.g., 15 minutes).
-
Fixation and Permeabilization: Aspirate the media and immediately fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[9] Wash the wells and then permeabilize with 0.1% Triton X-100 in PBS to allow antibodies to access intracellular targets.[9][10]
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 5% BSA in TBST) for 1.5 hours at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of two primary antibodies from different host species: one specific for the phosphorylated form of the downstream substrate (e.g., Rabbit anti-p-Substrate) and another for the total protein level of that substrate (e.g., Mouse anti-Total Substrate) as a normalization control.[12]
-
Secondary Antibody Incubation and Imaging: Wash the wells extensively. Incubate with a cocktail of two spectrally distinct, infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour at room temperature, protected from light. After a final wash, scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
Data Presentation & Interpretation:
The ICW allows for the simultaneous detection of the phosphorylated substrate (800 nm channel) and the total substrate (700 nm channel). The ratio of p-Substrate to Total Substrate normalizes for any variations in cell number per well, providing an accurate measure of kinase inhibition.
| Compound Conc. (µM) | p-Substrate Signal (800nm) | Total Substrate Signal (700nm) | Normalized Ratio (p-Substrate/Total) | % Inhibition |
| 0 (Vehicle) | 15,200 | 16,000 | 0.95 | 0% |
| 0.01 | 13,500 | 15,800 | 0.85 | 10.5% |
| 0.1 | 8,400 | 16,100 | 0.52 | 45.3% |
| 1 | 2,100 | 15,950 | 0.13 | 86.3% |
| 10 | 950 | 16,050 | 0.06 | 93.7% |
Interpretation: 6-(Naphthalen-2-yloxy)pyridin-3-amine inhibits the ligand-stimulated phosphorylation of the downstream substrate in a dose-dependent manner, with an estimated IC50 of ~0.15 µM. This result functionally validates that the compound is blocking the catalytic activity of the Kinase X pathway in cells.
Phospho-Specific Sandwich ELISA: A Quantitative Alternative
The "Why": While ICW is excellent for throughput and normalization, a sandwich ELISA is a classic, highly sensitive, and quantitative method for measuring protein phosphorylation.[13][14] It is particularly useful when you need to process many lysate samples or when an imaging system for ICW is unavailable. The principle involves capturing the total target protein and then detecting the phosphorylated fraction with a specific antibody.[13]
Phospho-ELISA Experimental Workflow
Caption: Workflow for a phospho-specific sandwich ELISA.
Detailed Experimental Protocol:
-
Sample Preparation: Treat and stimulate cells as described for the ICW assay. After treatment, wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[14] Clarify the lysates by centrifugation.
-
Capture: Add the cell lysates to a 96-well microplate pre-coated with a capture antibody that recognizes the total substrate protein (both phosphorylated and non-phosphorylated forms). Incubate for 2.5 hours at room temperature or overnight at 4°C.[15]
-
Wash and Detect (Phospho-Specific): Wash the wells to remove unbound proteins. Add a detection antibody that is specific for the phosphorylated form of the substrate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the wells again and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the detection antibody. Incubate for 1 hour.
-
Substrate and Measurement: After a final wash, add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The HRP enzyme will catalyze a color change. Stop the reaction with acid and measure the absorbance at 450 nm using a microplate reader.[13]
Data Presentation & Interpretation:
The absorbance signal is directly proportional to the amount of phosphorylated substrate in the sample. A standard curve can be used for absolute quantification, but for inhibitor studies, relative changes are sufficient.
| Compound Conc. (µM) | Absorbance at 450 nm | % Inhibition |
| 0 (Vehicle) | 1.85 | 0% |
| 0.01 | 1.62 | 12.4% |
| 0.1 | 0.98 | 47.0% |
| 1 | 0.25 | 86.5% |
| 10 | 0.12 | 93.5% |
Interpretation: The data corroborates the ICW results, showing a clear dose-dependent inhibition of substrate phosphorylation. The high sensitivity of ELISA can be advantageous for detecting subtle changes in signaling.
Comparison of Orthogonal Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western™ (ICW) | Phospho-Specific Sandwich ELISA |
| Principle | Ligand-induced thermal stabilization | In-cell immunofluorescence | Enzyme-linked immunosorbent assay |
| Question Answered | Direct Target Engagement | Downstream Pathway Modulation | Downstream Pathway Modulation |
| Cellular Context | Intact cells or fresh lysates | Fixed and permeabilized cells | Cell lysates |
| Throughput | Medium | High (384-well compatible) | High (96-well standard) |
| Key Advantage | Confirms physical binding in a native environment.[5][7] | Multiplexing (p- and Total protein) provides internal normalization.[8] | Highly quantitative and sensitive; no specialized imaging equipment needed.[13] |
| Key Limitation | Indirect readout of activity; requires a good antibody for detection. | Requires high-quality, specific primary antibodies; fixation can mask epitopes. | Lysate-based; loses cellular morphology context; susceptible to phosphatase activity during prep.[14] |
Conclusion: Building a Self-Validating Narrative
By employing this trio of orthogonal assays, we construct a robust, logical, and self-validating argument for the mechanism of action of 6-(Naphthalen-2-yloxy)pyridin-3-amine.
Caption: Logical flow of orthogonal assay validation.
The CETSA results confirm that the compound engages Kinase X directly within the cell. The In-Cell Western and/or phospho-ELISA data then demonstrate that this engagement is functionally relevant, leading to the inhibition of the kinase's catalytic activity. Together, these assays provide a high degree of confidence that the observed cellular phenotype (e.g., reduced proliferation, not shown here but a logical next step) is a direct result of on-target inhibition of Kinase X. This rigorous, multi-faceted approach is the hallmark of sound translational science and is essential for making informed decisions in the progression of any drug discovery project.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
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Kosten, T. R. (2019). The role of orthogonal assays in drug development. JAMA Psychiatry, 76(10), 995-996. [Link]
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RayBiotech. (2018). Rapid ELISA-Based Measurement of Protein Phosphorylation. RayBiotech. [Link]
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Gesner, E., & Glick, M. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Bio-Rad. (n.d.). In-Cell Western Assay. Bio-Rad. [Link]
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MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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ResearchGate. (2022). I want to capture the phosphorylation of my protein of interest from a cell. For that what is the best way? western blotting or ELISA?. ResearchGate. [Link]
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van der Wouden, E. J., Al-Tameemi, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 6-(Naphthalen-2-yloxy)pyridin-3-amine Analogs as Potential VEGFR-2 Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as key regulators of cellular signaling pathways, often dysregulated in cancer, makes them prime candidates for targeted therapies. Among these, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[2]
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] The 6-(Naphthalen-2-yloxy)pyridin-3-amine framework represents a promising, yet underexplored, chemical space for the development of novel kinase inhibitors. This guide presents a comprehensive comparative molecular docking study of a series of rationally designed analogs of this scaffold against VEGFR-2. We will compare their predicted binding affinities and interaction patterns with established VEGFR-2 inhibitors, Sorafenib and Pazopanib, providing a robust in silico evaluation of their potential as anti-angiogenic agents. This analysis will be grounded in a detailed, step-by-step docking protocol using the widely recognized AutoDock Vina software, offering both actionable methodology and insightful structure-activity relationship (SAR) analysis.[4]
Designing the Study: Selection of Analogs, Comparators, and the Biological Target
A successful computational study hinges on the careful selection of its components. Here, we outline the rationale behind our choice of the target protein, the designed analogs, and the established drugs for comparison.
The Target: VEGFR-2 Kinase Domain
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5] The ATP-binding site of the kinase domain is the target for small molecule inhibitors, which compete with ATP and prevent the phosphorylation cascade. For this study, we have selected the crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) as our receptor model.[6][7] This structure provides a high-resolution view of the ATP-binding pocket and the interactions of a known type II inhibitor, which binds to the inactive (DFG-out) conformation of the kinase.[2] This conformation is often targeted to achieve greater inhibitor selectivity.
The Analogs: Exploring the Chemical Space
Starting from the core scaffold of 6-(Naphthalen-2-yloxy)pyridin-3-amine (Analog 1), we have designed three additional analogs (Analogs 2-4) to probe the structure-activity relationships. These modifications are based on common bioisosteric replacements and substituent additions aimed at exploring key interactions within the VEGFR-2 binding site.
-
Analog 1: The Core Scaffold - 6-(Naphthalen-2-yloxy)pyridin-3-amine
-
Analog 2: Pyridine Ring Substitution - Introduction of a methyl group at the 4-position of the pyridine ring to probe the impact of substitution in this region.
-
Analog 3: Naphthalene Ring Substitution - Addition of a hydroxyl group to the naphthalene ring to explore the potential for additional hydrogen bonding interactions.
-
Analog 4: Amine Substitution - N-methylation of the pyridin-3-amine to investigate the role of the primary amine in binding.
The Comparators: Clinically Relevant Benchmarks
To contextualize the docking results of our designed analogs, we will include two FDA-approved VEGFR-2 inhibitors in our study:
-
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, PDGFR, and Raf kinases. It is a type II inhibitor that binds to the DFG-out conformation of VEGFR-2.[2][8]
-
Pazopanib: Another multi-target tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-Kit.[9][10]
By comparing the docking scores and binding modes of our analogs to these established drugs, we can gain valuable insights into their potential efficacy and selectivity.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
This section provides a detailed workflow for performing the comparative docking studies. The protocol is designed to be reproducible and is based on established best practices in computational drug design.
1. Preparation of the Receptor (VEGFR-2)
-
Step 1.1: Retrieval of the Protein Structure: Download the crystal structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD) from the RCSB Protein Data Bank.
-
Step 1.2: Protein Cleaning and Preparation: Using molecular modeling software (e.g., PyMOL, Chimera, or AutoDockTools), remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (Sorafenib).
-
Step 1.3: Addition of Polar Hydrogens and Assignment of Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign Gasteiger charges to all atoms. This can be accomplished using AutoDockTools.[11]
-
Step 1.4: Conversion to PDBQT Format: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
2. Preparation of the Ligands (Analogs and Comparators)
-
Step 2.1: 2D Structure Generation: Draw the 2D structures of the four analogs and the two comparator drugs (Sorafenib and Pazopanib) using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Step 2.2: 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D structures. Perform energy minimization of each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the online tool PRODRG.
-
Step 2.3: Ligand Preparation for Docking: Using AutoDockTools, assign Gasteiger charges to the ligand atoms and define the rotatable bonds. Save each prepared ligand in the PDBQT format.
3. Defining the Binding Site and Grid Box Generation
-
Step 3.1: Identification of the Binding Site: The binding site for this study is the ATP-binding pocket of the VEGFR-2 kinase domain. The coordinates of the co-crystallized Sorafenib in the original 4ASD PDB file can be used to define the center of this pocket.
-
Step 3.2: Grid Box Setup: In AutoDockTools, define a grid box that encompasses the entire ATP-binding site. The size of the grid box should be large enough to allow for the free rotation and translation of the ligands. For this study, a grid box of 25 x 25 x 25 Å is appropriate. The center of the grid box should be set to the geometric center of the co-crystallized Sorafenib.[12]
4. Molecular Docking with AutoDock Vina
-
Step 4.1: Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Step 4.2: Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[13][14]
-
Step 4.3: Analysis of Results: The output PDBQT file will contain multiple binding modes (typically 9) for each ligand, ranked by their binding affinity. The pose with the lowest binding energy is generally considered the most favorable.
5. Validation of the Docking Protocol
To ensure the reliability of our docking protocol, a redocking experiment will be performed. The co-crystallized Sorafenib will be extracted from the 4ASD PDB file and then docked back into the VEGFR-2 binding site using the same protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Workflow Visualization
Caption: Molecular docking workflow from receptor and ligand preparation to results analysis.
Results and Discussion: A Comparative Analysis
The molecular docking simulations provide valuable insights into the potential of the designed 6-(Naphthalen-2-yloxy)pyridin-3-amine analogs as VEGFR-2 inhibitors. The results are summarized in the table below, followed by a detailed analysis of the binding interactions.
Table 1: Comparative Docking Results against VEGFR-2 (PDB: 4ASD)
| Compound | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |
| Sorafenib | -9.8 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035, Phe1047 |
| Pazopanib | -9.5 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035, Phe1047 |
| Analog 1 | -8.9 | Cys919 | Leu840, Val848, Ala866, Leu1035 |
| Analog 2 | -9.2 | Cys919 | Leu840, Val848, Ala866, Leu1035 |
| Analog 3 | -9.4 | Cys919, Glu885 | Leu840, Val848, Ala866, Leu1035 |
| Analog 4 | -8.5 | None | Leu840, Val848, Ala866, Leu1035 |
Analysis of Binding Interactions
The docking results reveal that the designed analogs exhibit promising binding affinities for the VEGFR-2 kinase domain, with scores ranging from -8.5 to -9.4 kcal/mol. While not as potent as the reference inhibitor Sorafenib (-9.8 kcal/mol), the affinities of Analogs 2 and 3 are comparable to that of Pazopanib (-9.5 kcal/mol).[9]
-
The Hinge Region Interaction: A critical interaction for many kinase inhibitors is the formation of a hydrogen bond with the backbone of the hinge region. In VEGFR-2, this interaction typically involves Cys919.[8] Sorafenib, Pazopanib, and Analogs 1, 2, and 3 all form a hydrogen bond with the backbone amide of Cys919, anchoring them in the ATP-binding pocket. The loss of this interaction in Analog 4, due to the N-methylation of the amine, results in a significantly lower binding affinity, highlighting the importance of the primary amine for this key interaction.
-
The DFG Motif Interaction: Type II inhibitors like Sorafenib stabilize the inactive DFG-out conformation by forming a hydrogen bond with Asp1046 of the DFG motif.[8] Our docking results show that both Sorafenib and Pazopanib form this crucial interaction. None of the designed analogs were able to replicate this specific interaction, suggesting they may act as type I or type I½ inhibitors. However, the introduction of a hydroxyl group in Analog 3 facilitated a new hydrogen bond with Glu885, which is also in the vicinity of the DFG motif. This additional interaction likely contributes to the improved binding affinity of Analog 3 compared to the core scaffold.
-
Hydrophobic Interactions: The hydrophobic pocket formed by Leu840, Val848, Ala866, and Leu1035 plays a significant role in the binding of all the docked compounds. The naphthalene moiety of the analogs fits well into this pocket, making extensive hydrophobic contacts. The methyl group in Analog 2 appears to enhance these hydrophobic interactions, leading to a higher binding affinity compared to Analog 1.
Caption: Key binding interactions of Analog 3 within the VEGFR-2 active site.
Conclusion and Future Directions
This comparative docking study has provided valuable in silico evidence for the potential of 6-(Naphthalen-2-yloxy)pyridin-3-amine analogs as VEGFR-2 inhibitors. Our findings suggest that:
-
The core scaffold demonstrates good binding affinity for the VEGFR-2 kinase domain.
-
The primary amine at the 3-position of the pyridine ring is crucial for forming a key hydrogen bond with the hinge region.
-
Substitution on both the pyridine and naphthalene rings can modulate binding affinity, with the introduction of a hydroxyl group on the naphthalene ring showing particular promise for enhancing interactions.
While these computational results are encouraging, it is imperative to validate them through experimental studies. The next steps in the development of these compounds should include:
-
Chemical Synthesis: Synthesis of the designed analogs to provide material for in vitro testing.
-
In Vitro Kinase Assays: Determination of the IC50 values of the synthesized compounds against VEGFR-2 to quantify their inhibitory potency.
-
Cell-Based Assays: Evaluation of the anti-proliferative and anti-angiogenic effects of the most potent compounds in relevant cancer cell lines.
This guide has provided a comprehensive framework for the initial in silico evaluation of a novel class of potential kinase inhibitors. By integrating rational drug design, robust computational methodologies, and comparative analysis with established drugs, we have laid the groundwork for the further development of the 6-(Naphthalen-2-yloxy)pyridin-3-amine scaffold as a source of new anti-cancer therapeutics.
References
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RCSB Protein Data Bank. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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Florida International University. (n.d.). fiu-docking-tutorial.pdf. Retrieved from [Link]
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Shaker, Y. M., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules, 26(20), 6175. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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AutoDock Vina Documentation. (n.d.). AutoDock Vina: Molecular docking program. Read the Docs. Retrieved from [Link]
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RCSB Protein Data Bank. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]
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Li, M., et al. (2016). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 21(11), 1547. [Link]
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McTigue, M. A., et al. (1999). Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis. Structure, 7(3), 319-330. [Link]
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RCSB Protein Data Bank. (2012). 3SD5: Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl). [Link]
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Islam, T., et al. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. Evidence-Based Complementary and Alternative Medicine. [Link]
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Eldehna, W. M., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Translational Medicine, 22(1), 148. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
